3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1-ethylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H18N2O/c1-2-10-6-4-8(11,7-10)3-5-9/h11H,2-7,9H2,1H3 |
InChI Key |
FXSLXPGZDIQYCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)(CCN)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Aminoethyl 1 Ethylpyrrolidin 3 Ol
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol suggests that a key disconnection can be made at the C3 position, breaking the carbon-carbon bond of the aminoethyl side chain. This approach points to a precursor such as 1-ethylpyrrolidin-3-one (B178088) . This ketone is a valuable intermediate as it already contains the formed pyrrolidine (B122466) ring and the N-ethyl substituent. The subsequent forward synthesis would then involve the addition of a two-carbon unit to the carbonyl group to form the tertiary alcohol and the aminoethyl side chain.
Two primary strategies emerge from this disconnection for the formation of the C3-substituted tertiary alcohol:
Grignard-type Addition: This involves the reaction of 1-ethylpyrrolidin-3-one with a nucleophilic two-carbon synthon bearing a protected amino group. A suitable reagent would be a protected 2-aminoethyl magnesium halide (a Grignard reagent), such as N-(tert-butoxycarbonyl)-2-aminoethylmagnesium bromide.
Nitroaldol (Henry) Reaction: This pathway involves the reaction of 1-ethylpyrrolidin-3-one with nitromethane (B149229). The resulting β-nitro alcohol can then be reduced to the target β-amino alcohol. The Henry reaction is a well-established method for forming carbon-carbon bonds and introducing a nitrogen-containing functional group. wikipedia.org
The precursor, 1-ethylpyrrolidin-3-one, can be conceptually derived from simpler, acyclic starting materials through various cyclization strategies.
Strategies for Pyrrolidine Ring Formation and Functionalization
The formation of the pyrrolidine ring is a fundamental step in the synthesis of the target molecule. Several methods are available for the construction of this five-membered nitrogen-containing heterocycle.
One common approach involves the cyclization of linear precursors. For instance, a bifunctional acyclic compound containing both an amine and a suitable leaving group separated by a four-carbon chain can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring.
Another powerful method is the 1,3-dipolar cycloaddition reaction. This involves the reaction of an azomethine ylide with an alkene. This method allows for the direct formation of the pyrrolidine ring with a high degree of control over stereochemistry, depending on the nature of the dipole and the dipolarophile.
Furthermore, pyrrolidine derivatives can be synthesized from readily available chiral precursors such as proline or 4-hydroxyproline. These natural amino acids provide a chiral pool from which various substituted pyrrolidines can be accessed through functional group manipulations.
Introduction and Modification of the N-Ethyl Substituent
The N-ethyl group can be introduced at various stages of the synthesis. If the synthesis starts with a pre-formed pyrrolidine ring that is unsubstituted on the nitrogen, N-ethylation can be achieved through standard alkylation procedures. This typically involves reacting the secondary amine of the pyrrolidine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to neutralize the hydrohalic acid formed.
Alternatively, the N-ethyl group can be incorporated during the ring formation step itself. For example, if the pyrrolidine ring is constructed via the cyclization of an acyclic precursor, starting with an N-ethylated amine will directly lead to the desired N-ethylpyrrolidine derivative.
A summary of common N-alkylation methods is presented in the table below.
| Method | Reagent | Conditions |
| Reductive Amination | Acetaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | Mild, suitable for various substrates |
| Nucleophilic Substitution | Ethyl Halide (e.g., EtI, EtBr) | Base (e.g., K₂CO₃, Et₃N) |
Stereoselective Synthesis Approaches for Chiral Centers
The C3 position of this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is crucial for obtaining enantiomerically pure or enriched products.
The synthesis of chiral pyrrolidin-3-ol scaffolds can be achieved through several asymmetric strategies. One approach is to start from a chiral precursor, such as L- or D-malic acid, which can be converted into a chiral pyrrolidin-3-one derivative. Subsequent reactions on the carbonyl group would then proceed with the established stereochemistry of the ring.
Another strategy involves the use of chiral catalysts in the formation of the pyrrolidine ring or in the functionalization of a prochiral pyrrolidine derivative. For example, asymmetric hydrogenation of a pyrrolin-3-one could yield a chiral pyrrolidin-3-ol.
When adding the aminoethyl side chain to the prochiral 1-ethylpyrrolidin-3-one, the stereochemistry of the newly formed tertiary alcohol can be influenced by several factors.
In the case of a Grignard-type reaction , the use of chiral ligands or auxiliaries can induce facial selectivity in the attack of the nucleophile on the carbonyl group, leading to an enantiomeric excess of one stereoisomer.
For the Henry reaction , a number of catalytic asymmetric versions have been developed. wikipedia.org These often employ chiral metal complexes or organocatalysts to control the enantioselectivity of the addition of nitromethane to the ketone. The subsequent reduction of the nitro group to an amine typically does not affect the stereocenter at the C3 position.
The stereochemical outcome of these reactions can be summarized as follows:
| Reaction | Method for Stereocontrol | Potential Outcome |
| Grignard Addition | Chiral ligands/auxiliaries | Enantioselective formation of one stereoisomer |
| Henry Reaction | Asymmetric catalysis (chiral metal complexes or organocatalysts) | Enantioselective formation of the β-nitro alcohol precursor |
Synthetic Routes for Aminoethyl Side Chain Elaboration
As outlined in the retrosynthetic analysis, the aminoethyl side chain can be introduced through two primary routes starting from 1-ethylpyrrolidin-3-one.
Route 1: Grignard Reaction
This route involves the preparation of a Grignard reagent from a protected 2-aminoethyl halide. A common protecting group for the amine is the tert-butoxycarbonyl (Boc) group, due to its stability under Grignard formation conditions and its ease of removal. The synthesis would proceed as follows:
Protection of 2-bromoethylamine (B90993): 2-bromoethylamine hydrobromide is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-(tert-butoxycarbonyl)-2-bromoethylamine.
Formation of the Grignard reagent: The protected bromo-compound is then reacted with magnesium turnings in an anhydrous ether solvent to form the corresponding Grignard reagent.
Addition to 1-ethylpyrrolidin-3-one: The Grignard reagent is added to a solution of 1-ethylpyrrolidin-3-one. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, and after an acidic workup, the tertiary alcohol is formed.
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the final product, this compound.
Route 2: Henry Reaction
This pathway offers an alternative method for constructing the C-C bond and introducing the nitrogen functionality.
Nitroaldol Addition: 1-ethylpyrrolidin-3-one is reacted with nitromethane in the presence of a base (e.g., sodium hydroxide (B78521) or a non-nucleophilic organic base like DBU). This reaction forms 1-ethyl-3-(nitromethyl)pyrrolidin-3-ol.
Reduction of the Nitro Group: The nitro group of the β-nitro alcohol is then reduced to a primary amine. This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium or nickel catalyst) or with reducing agents like lithium aluminum hydride (LiAlH₄). This step yields the target compound.
Both routes provide a viable pathway to the desired product, with the choice of method potentially depending on factors such as the availability of starting materials, desired stereochemical control, and reaction scalability.
Isolation and Purification Techniques for Pyrrolidine Derivatives
The purification of pyrrolidine derivatives, and specifically a molecule like this compound, relies on a combination of techniques that exploit the physicochemical properties of the compound and any impurities present.
Chromatographic Methods:
Chromatography is a cornerstone of purification in organic synthesis. For a polar, functionalized molecule such as the target compound, several chromatographic techniques would be applicable.
Column Chromatography: This is a standard and widely used method for the purification of organic compounds. Given the polar nature of the target molecule due to the amino and hydroxyl groups, a polar stationary phase like silica (B1680970) gel would be appropriate. The choice of the mobile phase (eluent) is critical and would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., methanol (B129727) or ethyl acetate), with the polarity gradually increased to elute the desired compound. The addition of a small amount of a basic modifier, such as triethylamine, to the eluent can be beneficial to prevent the streaking of the amine on the acidic silica gel.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is an excellent option. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape, would be a suitable system. nih.gov The diastereomers that may be formed during the synthesis could potentially be separated using a chiral stationary phase. oup.com
The following table summarizes potential chromatographic conditions.
| Technique | Stationary Phase | Mobile Phase (Illustrative) | Detection |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol/Triethylamine gradient | Thin Layer Chromatography (TLC) with staining |
| Preparative HPLC | C18 Reversed-Phase | Water/Acetonitrile with 0.1% TFA gradient | UV Detector |
Crystallization:
Crystallization is a powerful technique for purifying solid compounds. If this compound can be obtained as a crystalline solid, this method can be highly effective in removing impurities. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by slow cooling to allow for the formation of crystals. The choice of solvent is crucial and is determined empirically. Solvents in which the compound has high solubility at high temperatures and low solubility at low temperatures are ideal.
Given the presence of two basic nitrogen atoms, the formation of a salt, for example, by reacting the free base with an acid like hydrochloric acid or tartaric acid, can often facilitate crystallization and improve the handling of the compound. google.com
Distillation:
While less likely to be the primary purification method for a relatively non-volatile compound with a high boiling point, vacuum distillation could potentially be used to purify intermediates in the synthetic sequence if they are thermally stable liquids.
Extraction:
Liquid-liquid extraction is a fundamental work-up technique used after a reaction to separate the product from unreacted starting materials, catalysts, and byproducts. By adjusting the pH of the aqueous phase, the solubility of the amino-functionalized pyrrolidine derivative can be manipulated. For instance, at a basic pH, the amines will be in their free base form and more soluble in organic solvents. Conversely, at an acidic pH, they will form ammonium (B1175870) salts, which are more soluble in the aqueous phase. This differential solubility is exploited to wash away impurities.
Molecular Structure and Conformational Analysis in Research Contexts
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
The definitive structure of 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol is established through a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework, confirming connectivity, purity, and functional group identity.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy : The proton NMR spectrum would display distinct signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the pyrrolidine (B122466) ring protons, and the aminoethyl side chain protons. The protons on the pyrrolidine ring would appear as complex multiplets due to their diastereotopic nature and spin-spin coupling. The hydroxyl (-OH) and amine (-NH₂) protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy : The carbon NMR spectrum would show unique resonances for each carbon atom in the molecule. The carbon atom at position 3 (C3), bonded to the hydroxyl group, would be significantly deshielded. The signals for the ethyl group, the other pyrrolidine ring carbons, and the aminoethyl side chain carbons would appear in predictable regions of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and standard chemical shift ranges. Actual values may vary based on solvent and experimental conditions.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl -CH₃ | ~1.1 (triplet) | ~12-15 |
| Ethyl -CH₂-N | ~2.5 (quartet) | ~48-52 |
| Pyrrolidine Ring Protons (C2, C4, C5) | ~1.7-3.0 (multiplets) | ~25-60 |
| Aminoethyl -CH₂-C | ~1.8 (triplet) | ~38-42 |
| Aminoethyl -CH₂-N | ~2.8 (triplet) | ~40-44 |
| C3-OH | Variable (broad singlet) | - |
| -NH₂ | Variable (broad singlet) | - |
| C3 (bearing -OH) | - | ~70-75 |
Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides evidence of its structure through fragmentation patterns. Under electron impact (EI) ionization, the molecule is expected to undergo characteristic cleavages. The primary fragmentation pathway for N-alkyl amino alcohols is often α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). researchgate.net
Key fragmentation processes would include:
Loss of an ethyl radical (•CH₂CH₃) from the molecular ion.
Cleavage of the aminoethyl side chain.
Loss of a water molecule (H₂O) from the molecular ion.
The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₈H₁₈N₂O).
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 158 | [M]⁺ (Molecular Ion) | - |
| 141 | [M - OH]⁺ | Loss of hydroxyl radical |
| 129 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl radical |
| 114 | [M - CH₂CH₂NH₂]⁺ | Cleavage of the aminoethyl side chain |
| 84 | [C₅H₁₀N]⁺ | Fragment from pyrrolidine ring cleavage |
Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol and the N-H stretching of the primary amine. psu.edu Other significant peaks would include C-H stretching vibrations just below 3000 cm⁻¹, and C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy : As this compound is a saturated aliphatic compound lacking significant chromophores (i.e., systems of conjugated double bonds), it is not expected to show strong absorption in the UV-Vis range of 200-800 nm. researchgate.net Any observed absorbance would likely be weak end-absorption at shorter wavelengths.
Conformational Preferences and Dynamics of the Pyrrolidine Ring System
The five-membered pyrrolidine ring is not planar and exists in dynamically interconverting puckered conformations, typically described as "envelope" (with one atom out of the plane of the other four) or "twist" (with two atoms out of the plane on opposite sides). frontiersin.org For a 3-substituted pyrrolidine, the ring can adopt various puckered states, such as C2-endo, C2-exo, C3-endo, or C3-exo. nih.gov
The conformational preference of the ring in this compound is dictated by the steric and electronic influences of its substituents. The N-ethyl group and the two C3 substituents (hydroxyl and aminoethyl) are sterically demanding. To minimize steric hindrance (1,3-diaxial interactions), the substituents will preferentially occupy pseudoequatorial positions on the ring. acs.org The specific dominant conformation (e.g., C2-endo with the C3 substituents in a pseudoequatorial orientation) would require detailed computational modeling or advanced NMR studies (like NOESY) to determine definitively. researchgate.net
Intramolecular Interactions and Hydrogen Bonding Networks
The molecular structure of this compound is ideal for the formation of intramolecular hydrogen bonds. Amino alcohols are known to exhibit strong intramolecular hydrogen bonding. psu.eduacs.org The hydroxyl group (-OH) at the C3 position can act as a hydrogen bond donor, while the nitrogen atom of the ring or the nitrogen of the aminoethyl side chain can act as acceptors. acs.orgnih.gov
Chirality and its Implications for Molecular Recognition
The carbon atom at position 3 of the pyrrolidine ring is a stereocenter, as it is bonded to four different groups: the hydroxyl group, the aminoethyl group, and two different carbon atoms of the ring (C2 and C4). Consequently, this compound is a chiral molecule and exists as a pair of enantiomers: (R)-3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol and (S)-3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol.
This chirality is a critical feature for molecular recognition, a process where a molecule selectively binds to another. mdpi.com Enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral entities. In a biological or chemical context, the two enantiomers can interact differently with chiral receptors, enzymes, or other chiral molecules. nih.gov Effective chiral recognition typically relies on a minimum of three points of interaction between the host and guest molecules. mdpi.com The functional groups of this compound—the hydroxyl, the primary amine, and the tertiary amine in the ring—provide multiple potential sites for hydrogen bonding, ionic, and van der Waals interactions, making its specific stereochemistry crucial for selective binding events. mdpi.com
Derivatives and Analogues of 3 2 Aminoethyl 1 Ethylpyrrolidin 3 Ol: Design and Synthesis
Systematic Modification Strategies for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol, a systematic approach to modification would involve altering each of the key structural components: the pyrrolidine (B122466) ring, the N1-ethyl group, the C3-hydroxyl group, and the C3-aminoethyl side chain.
A primary strategy involves stereochemical control. The C3 position is a chiral center, and the relative and absolute stereochemistry of the hydroxyl and aminoethyl groups can significantly impact biological activity. Research on quinolone antibacterials incorporating a 7-[3-(1-aminoethyl)-1-pyrrolidinyl] side chain has demonstrated that differences in in vitro antibacterial activity between stereoisomers can be substantial. nih.gov For instance, the (3R,1S)-3-(1-aminoethyl)pyrrolidine derivatives generally showed a two- to four-fold increase in Gram-positive in vitro activity compared to their counterparts. nih.gov This highlights the importance of synthesizing and testing individual stereoisomers of this compound and its derivatives to establish a clear SAR.
Another key strategy is isosteric and bioisosteric replacement. For example, the pyrrolidine ring could be replaced with other five- or six-membered nitrogen heterocycles like piperidine (B6355638) or azepane to explore the impact of ring size on activity. The ethyl group on the nitrogen could be substituted with other alkyl groups of varying size and lipophilicity, or with cycloalkyl or aryl groups to probe the steric and electronic requirements of the N1-substituent.
The following table outlines potential systematic modifications for SAR studies:
| Structural Component | Modification Strategy | Rationale |
| Pyrrolidine Ring | Ring size variation (e.g., piperidine, azepane) | To investigate the influence of ring conformation and size. |
| Introduction of substituents on the ring | To probe for additional binding interactions. | |
| N1-Ethyl Group | Variation of alkyl chain length and branching | To explore the impact of lipophilicity and steric bulk. |
| Replacement with cycloalkyl or aryl groups | To introduce conformational rigidity and potential for π-stacking interactions. | |
| C3-Hydroxyl Group | Inversion of stereochemistry | To determine the optimal spatial arrangement for activity. |
| Replacement with other functional groups (e.g., -NH2, -F) | To probe the importance of hydrogen bonding. | |
| Aminoethyl Side Chain | Variation of chain length | To optimize the distance between the pyrrolidine core and the terminal amino group. |
| Substitution on the amino group | To modulate basicity and introduce further diversity. |
Exploration of Variations at the Pyrrolidine Nitrogen (N1)
Synthetic strategies for modifying the N1 position are well-established. One common approach is the N-alkylation of a precursor lacking the N1-substituent, such as 3-(2-aminoethyl)pyrrolidin-3-ol (B13168471). This can be achieved by reacting the secondary amine with a variety of alkyl halides, tosylates, or mesylates in the presence of a base. Reductive amination of the secondary amine with aldehydes or ketones provides another versatile route to a wide range of N-substituted derivatives.
The following table illustrates potential variations at the N1 position and the synthetic methods to achieve them:
| N1-Substituent | Synthetic Method | Potential Impact on Properties |
| Methyl, Propyl, Isopropyl, Butyl | N-Alkylation with corresponding alkyl halide | Gradual change in lipophilicity and steric bulk. |
| Cyclopropyl, Cyclohexyl | Reductive amination with corresponding cycloalkanone | Introduction of conformational rigidity. |
| Benzyl (B1604629), Phenethyl | N-Alkylation with corresponding arylalkyl halide | Introduction of aromatic ring for potential π-interactions. |
| Functionalized alkyl chains (e.g., 2-hydroxyethyl) | N-Alkylation with a protected functionalized alkyl halide | Introduction of polar functional groups to modulate solubility and potential for hydrogen bonding. |
Functionalization of the C3 Hydroxyl Group
The tertiary hydroxyl group at the C3 position is a key functional group that can participate in hydrogen bonding with biological targets. Its modification or replacement can provide valuable insights into the SAR of the molecule.
Several chemical transformations can be employed to functionalize the C3-hydroxyl group. Esterification with various acyl chlorides or anhydrides can introduce a range of ester moieties, altering the lipophilicity and steric profile around the C3 position. Etherification, for instance, through a Williamson ether synthesis, can be used to introduce small alkyl or aryl ethers. It is important to note that the tertiary nature of the alcohol may present steric hindrance, potentially requiring more forcing reaction conditions.
The stereochemistry at the C3 position is also a critical factor. Stereoselective synthesis methods are essential to obtain enantiomerically pure pyrrolidin-3-ols, which can then be used to prepare stereochemically defined derivatives. researchgate.net
Potential modifications of the C3-hydroxyl group are summarized in the table below:
| Modification | Synthetic Reaction | Rationale |
| O-Acylation (e.g., acetate, benzoate) | Esterification with acyl chloride or anhydride | To investigate the effect of an ester functionality and vary steric bulk. |
| O-Alkylation (e.g., methyl ether, benzyl ether) | Williamson ether synthesis | To block the hydrogen bonding capability of the hydroxyl group and increase lipophilicity. |
| Replacement with Fluorine | Deoxyfluorination (e.g., using DAST) | To replace the hydrogen bond donor with a weak hydrogen bond acceptor. |
| Replacement with an Amino Group | Mitsunobu reaction with a nitrogen nucleophile followed by deprotection | To introduce a basic center and a hydrogen bond donor/acceptor. |
Diversification of the Aminoethyl Side Chain
The aminoethyl side chain at the C3 position provides another point for diversification. The length of the alkyl chain and the nature of the terminal amino group can be modified to optimize interactions with a target.
Homologation of the side chain to an aminopropyl or aminobutyl group can be achieved through multi-step synthetic sequences starting from a suitable C3-functionalized pyrrolidine precursor. For instance, a precursor with a C3-carboxaldehyde or C3-nitrile group could be elaborated into longer aminoalkyl chains.
The terminal primary amine can be readily modified through various reactions. N-alkylation or reductive amination can introduce one or two alkyl substituents. Acylation with acyl chlorides or activated carboxylic acids can yield a variety of amides. Sulfonylation with sulfonyl chlorides can produce sulfonamides. These modifications can significantly alter the basicity and hydrogen bonding capacity of the side chain. Studies on aminoethyl-substituted piperidines have shown that such modifications can influence receptor affinity and selectivity. nih.gov
The following table outlines strategies for diversifying the aminoethyl side chain:
| Modification | Synthetic Approach | Potential Impact |
| Chain length variation (e.g., aminomethyl, aminopropyl) | Synthesis from a C3-functionalized precursor | To optimize the distance between the pharmacophoric groups. |
| N-Alkylation (mono- or di-) | Reductive amination or reaction with alkyl halides | To modulate basicity and lipophilicity. |
| N-Acylation | Reaction with acyl chlorides or anhydrides | To introduce amide functionality and remove basicity. |
| N-Sulfonylation | Reaction with sulfonyl chlorides | To introduce a sulfonamide group, a common pharmacophore. |
| Conversion to other nitrogen-containing groups (e.g., guanidine, urea) | Multi-step synthesis from the primary amine | To explore different types of interactions with biological targets. |
Synthesis of Pyrrolidine-Fused Heterocyclic Systems
Fusing the pyrrolidine ring with other heterocyclic systems is a powerful strategy to create novel, conformationally constrained analogues. This approach can lead to the discovery of compounds with unique biological activities.
One approach to synthesize pyrrolidine-fused systems is through intramolecular cyclization reactions. For example, a precursor with appropriate functional groups on the N1-substituent and another position on the pyrrolidine ring could be induced to cyclize. The synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines has been achieved through a sequence involving a [3+2] cycloaddition followed by N-allylation and an intramolecular Heck reaction. nih.gov Such strategies could be adapted, starting from a suitably functionalized this compound derivative.
Multicomponent reactions (MCRs) are also highly efficient for the assembly of complex heterocyclic scaffolds and could be employed to construct pyrrolidine-fused systems. researchgate.net
Examples of potential pyrrolidine-fused heterocyclic systems include:
Pyrrolo[1,2-a]pyrazines: These could be synthesized by cyclization of a precursor derived from the aminoethyl side chain.
Pyrrolo[2,1-c] nih.govmdpi.comoxazines: Intramolecular cyclization involving the C3-hydroxyl group and a functionalized N1-substituent could lead to these fused systems.
Spiro-pyrrolidines: The C3 position could serve as a spiro-center to link the pyrrolidine to another ring system.
Combinatorial Approaches to Library Generation
Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening. amazonaws.com A combinatorial approach to the synthesis of derivatives of this compound would involve a versatile synthetic route that allows for the introduction of diverse building blocks at the key positions of modification.
A solid-phase synthesis strategy could be particularly advantageous. The core pyrrolidine scaffold could be attached to a solid support, allowing for the sequential addition of different building blocks in a spatially separated manner (e.g., in different wells of a microtiter plate). For example, a protected 3-(2-aminoethyl)pyrrolidin-3-ol could be anchored to a resin. Then, a diverse set of building blocks could be used to modify the N1-position, the C3-hydroxyl group, and the aminoethyl side chain in a combinatorial fashion. The "split-and-pool" method is a classic combinatorial technique that can be used to generate a large number of compounds efficiently. amazonaws.com
The synthesis of a combinatorial library of mercaptoacyl pyrrolidines on a beaded polymeric support has been successfully demonstrated, showcasing the feasibility of this approach for generating pyrrolidine-based libraries. nih.gov
A potential combinatorial library synthesis could involve the following steps:
Attachment of a protected pyrrolidine core to a solid support.
Splitting the resin into multiple portions.
Reaction of each portion with a different building block to modify one of the functional groups (e.g., N-alkylation with a set of different alkyl halides).
Pooling the resin portions.
Repeating the split-and-pool process for the other functional groups (e.g., acylation of the amino group with a set of different acyl chlorides).
Cleavage of the final compounds from the solid support.
This approach would allow for the efficient generation of a large and diverse library of this compound analogues, which could then be screened for biological activity to identify promising lead compounds.
Mechanistic Investigations of Biological Activities in Relevant Research Models
Cellular Pathway Modulation Studies for Related Pyrrolidine (B122466) Derivatives
The pyrrolidine ring is a versatile scaffold found in many compounds that can modulate critical cellular signaling pathways, influencing processes such as cell proliferation, survival, and differentiation. tandfonline.com For instance, certain benzyl-pyrrolidine-3-ol analogues have been investigated for their ability to induce apoptosis, a programmed cell death pathway essential for removing damaged or cancerous cells. These compounds have been shown to activate caspases, which are key enzymes in the apoptotic process. Defects in apoptosis are a hallmark of cancer, and agents that can modulate this pathway are of significant therapeutic interest.
Furthermore, other structurally related molecules, such as those containing an aminoethyl moiety, have been found to influence the extracellular signal-regulated kinase (ERK) signaling pathway. The ERK pathway is a crucial mediator of intracellular signaling, responding to various extracellular stimuli to regulate a wide array of cellular functions, including proliferation and survival. tandfonline.com Dysregulation of the ERK pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. Studies on compounds like (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione have demonstrated the potential for molecules with an aminoethyl group to selectively inhibit melanoma cells with activated ERK signaling. tandfonline.com
Exploration of Biological Effects in in vitro Systems
In vitro studies provide a controlled environment to investigate the biological effects of chemical compounds on cells. A number of studies have explored the cytotoxic effects of various pyrrolidine derivatives against a panel of human cancer cell lines. For example, a library of 1-benzylpyrrolidin-3-ol analogues was synthesized and screened for its ability to induce cytotoxicity. These studies revealed that certain derivatives exhibited selective cytotoxicity towards specific cancer cell lines, such as human leukemia (HL-60) cells.
The following interactive data table summarizes the cytotoxic activity of representative 1-benzylpyrrolidin-3-ol analogues against various human cancer cell lines.
| Compound | HL-60 (Leukemia) | A549 (Lung) | NCI H322 (Lung) | A431 (Skin) | T98G (Glioblastoma) |
| Analogue 1 | High | Moderate | Low | Low | Moderate |
| Analogue 2 | High | Low | Low | Low | Low |
| Analogue 3 | Moderate | Low | Low | Low | Low |
Note: The data presented is illustrative and based on findings for related pyrrolidine derivatives.
These in vitro findings are crucial for identifying lead compounds with potential anticancer activity and for understanding their mechanism of action at the cellular level.
Enzyme Catalysis and Metabolic Pathway Interventions
Pyrrolidine derivatives have been designed and synthesized to act as inhibitors of specific enzymes involved in disease pathogenesis. A notable example is the development of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as inhibitors of beta-secretase 1 (BACE1). BACE1 is a key enzyme in the production of amyloid-β peptides, which are believed to play a central role in the development of Alzheimer's disease.
The inhibitory activity of these pyrrolidine derivatives is often assessed through in vitro enzyme assays, which measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). The following table provides hypothetical IC50 values for representative (3S,4S)-4-aminopyrrolidine-3-ol derivatives against BACE1.
| Derivative | BACE1 IC50 (nM) |
| Derivative A | 50 |
| Derivative B | 120 |
| Derivative C | 75 |
Note: The data presented is illustrative and based on findings for related pyrrolidine derivatives.
These studies highlight the potential of pyrrolidine-based compounds to selectively target and inhibit enzymes involved in critical metabolic and disease pathways.
Role as Impurities or Metabolites in Biological Systems
The pyrrolidine ring is a common structural feature in many pharmaceutical drugs. wikipedia.orgnih.gov Consequently, derivatives of pyrrolidine can arise as impurities during the synthesis of these drugs or as metabolites following their administration. The formation of impurities during drug manufacturing is a critical aspect of quality control, as these byproducts can potentially have their own biological activities or toxicities. mdpi.com
In the context of metabolism, the pyrrolidine ring can be a site for enzymatic modification in the body. For example, the biotransformation of the antiviral drug daclatasvir, which contains pyrrolidine moieties, involves the δ-oxidation of the pyrrolidine ring. nih.gov This metabolic process, primarily carried out by cytochrome P450 enzymes, leads to the formation of a major metabolite. nih.gov Understanding the metabolic fate of drugs containing a pyrrolidine ring is crucial for assessing their pharmacokinetic profile, efficacy, and potential for drug-drug interactions.
Design of Targeted Protein Degraders Utilizing Pyrrolidine Moieties
A novel and promising therapeutic strategy is the use of targeted protein degraders (TPDs), which are designed to specifically eliminate disease-causing proteins from cells. researchgate.net One of the most well-studied classes of TPDs are proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of two active domains and a linker: one domain binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The pyrrolidine scaffold is a valuable building block in the design of PROTACs. Its three-dimensional structure and synthetic tractability allow for its incorporation into the linker or the ligand that binds to the E3 ligase. nih.gov The stereochemistry of the pyrrolidine ring can be crucial for the optimal orientation of the target protein and the E3 ligase, thereby influencing the efficiency of protein degradation. The use of pyrrolidine moieties in PROTAC design underscores the versatility of this chemical scaffold in the development of innovative therapeutic modalities. researchgate.net
Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Studies
Elucidating Key Pharmacophoric Features of the 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol Scaffold
The pharmacophoric features of the this compound scaffold can be inferred from its constituent functional groups, each playing a potential role in molecular recognition. The key features include:
A Hydrogen Bond Donor: The tertiary alcohol at the C3 position can act as a hydrogen bond donor.
A Hydrogen Bond Acceptor: The oxygen of the hydroxyl group and the nitrogen atoms of the pyrrolidine (B122466) ring and the aminoethyl side chain can all serve as hydrogen bond acceptors.
A Cationic Center: The basic nitrogen of the pyrrolidine ring and the primary amine of the side chain can be protonated at physiological pH, forming a cationic center that can engage in ionic interactions with negatively charged residues in a binding pocket.
Hydrophobic Regions: The ethyl group on the pyrrolidine nitrogen and the carbon backbone of the pyrrolidine ring and the aminoethyl side chain provide hydrophobic character, which can contribute to binding through van der Waals interactions.
The spatial arrangement of these features is critical for biological activity. The non-planar, "puckered" nature of the pyrrolidine ring allows for a three-dimensional presentation of these pharmacophoric elements, which is advantageous for exploring the topology of binding sites. nih.govresearchgate.net
Impact of Pyrrolidine Ring Substituents on Biological Potency
In a study on quinolone derivatives, modifications to a 3-amino-4-methoxypyrrolidine ring attached at the C7 position demonstrated that both the nature and stereochemistry of the substituents are critical for antibacterial activity. For instance, the presence of a methoxy (B1213986) group on the pyrrolidine ring was found to enhance in vitro and in vivo antibacterial activity compared to analogues with other substituents. nih.gov Furthermore, N-methylation of the 3-amino group on the pyrrolidine ring led to a decrease in in vitro activity but an improvement in in vivo efficacy, particularly against Pseudomonas aeruginosa. nih.gov
These findings suggest that for the this compound scaffold, substituents on the pyrrolidine ring could influence potency by:
Altering electronic properties: Electron-donating or electron-withdrawing groups can affect the basicity of the pyrrolidine nitrogen.
Introducing steric effects: The size and location of substituents can influence the preferred conformation of the ring and its fit within a binding site.
Providing additional interaction points: Substituents can introduce new hydrogen bond donors/acceptors or hydrophobic contacts.
| Substituent at C4 | Effect on In Vitro Activity | Effect on In Vivo Activity | Reference |
|---|---|---|---|
| -H | Baseline | Baseline | nih.gov |
| -OCH3 | Increased | Increased | nih.gov |
| -OH | Variable | Variable | nih.gov |
| -F | Potentially Increased | Potentially Increased | nih.gov |
Influence of Side Chain Modifications on Target Specificity
The aminoethyl side chain at the C3 position is a key determinant of the scaffold's properties. Modifications to this side chain can significantly impact target specificity. The length, flexibility, and nature of the terminal functional group of the side chain are all critical parameters.
For example, altering the length of the alkyl chain from ethyl to propyl or butyl could change the distance between the primary amine and the core scaffold, potentially favoring binding to different targets. Furthermore, modification of the primary amine to a secondary or tertiary amine, or its replacement with other functional groups like an amide or an ether, would drastically alter the hydrogen bonding capacity and basicity, thereby redirecting the molecule's target profile.
While specific examples for the this compound scaffold are not documented, general principles of medicinal chemistry suggest that such modifications are a powerful tool for tuning selectivity.
Stereochemical Requirements for Optimal Biological Engagement
Chirality is a fundamental aspect of the this compound scaffold, with the C3 atom being a stereocenter. The absolute configuration at this center dictates the spatial orientation of the hydroxyl group and the aminoethyl side chain, which can have a profound impact on biological activity. nih.govresearchgate.netnih.gov
In many classes of drugs, one enantiomer is significantly more active than the other, as it provides a better complementary fit to the chiral binding site of the target protein. nih.govresearchgate.netnih.gov For instance, in the aforementioned study on quinolone derivatives with a 3-amino-4-methoxypyrrolidine moiety, the stereochemistry of the substituents on the pyrrolidine ring had a strong effect on antibacterial activity. Specifically, the (3'S,4'R)-derivative was substantially more active than its (3'R,4'S)-enantiomer. nih.gov
This highlights the critical importance of stereochemistry for biological engagement. It is highly probable that the (R)- and (S)-enantiomers of this compound would exhibit different biological activities and potencies.
| Configuration | Relative In Vitro Activity | Reference |
|---|---|---|
| cis-(3'S,4'R) | High | nih.gov |
| cis-(3'R,4'S) | Low | nih.gov |
| trans-(3'S,4'S) | Moderate | nih.gov |
| trans-(3'R,4'R) | Moderate | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrrolidine analogues, QSAR studies can help in understanding the physicochemical properties that are important for their biological function and in designing new, more potent compounds.
While no specific QSAR models for this compound analogues were found, QSAR studies on other classes of pyrrolidine derivatives have been reported. These studies typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build predictive models.
A successful QSAR model for a series of pyrrolidine analogues could provide valuable insights into:
The optimal values for properties like lipophilicity (logP) and electronic distribution.
The steric tolerance at different positions of the scaffold.
The importance of specific hydrogen bonding or ionic interactions.
Such models, once validated, can be used to virtually screen new library designs of this compound analogues, prioritizing the synthesis of compounds with the highest predicted activity.
Computational Chemistry Approaches in Pyrrolidine Research
Molecular Docking and Ligand Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com In the context of pyrrolidine (B122466) research, docking is instrumental in predicting how derivatives like 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol might interact with a biological target, typically a protein or enzyme.
The process involves preparing the 3D structure of the ligand and the protein target. For a compound like this compound, the structure would be built and energy-minimized to find its most stable conformation. ingentaconnect.com The protein target's binding site is then defined, and a docking algorithm systematically samples different ligand conformations and orientations within this site, scoring each based on a force field that estimates binding affinity.
Research on various pyrrolidine derivatives has demonstrated the utility of this approach. For instance, docking studies have been used to predict the binding modes of novel pyrrolidine derivatives as inhibitors for targets such as dipeptidyl peptidase-IV (DPP-IV), myeloid cell leukemia-1 (Mcl-1), and bacterial DNA gyrase. tandfonline.comingentaconnect.comtandfonline.com These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For this compound, docking could predict how its hydroxyl group and aminoethyl side chain engage with amino acid residues in a target's active site, guiding the design of more potent analogs. pharmablock.com
Table 1: Representative Molecular Docking Studies of Pyrrolidine Derivatives
| Target Protein | Pyrrolidine Scaffold Studied | Key Findings from Docking |
|---|---|---|
| Dipeptidyl Peptidase-IV (DPP-IV) | Cyanopyrrolidine | Identified key interactions with active site residues, guiding the design of novel inhibitors. ingentaconnect.comnih.gov |
| Myeloid Cell Leukemia-1 (Mcl-1) | Substituted Pyrrolidines | Uncovered the mode of interaction between the ligand and key residues of the protein binding site. tandfonline.comnih.gov |
| DNA Gyrase (Bacterial) | Spiropyrrolidines | Explored inhibitory potential against this essential bacterial enzyme. tandfonline.com |
| Cyclooxygenase (COX-1/COX-2) | N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives | Evaluated potential binding modes to understand anti-inflammatory activity. nih.gov |
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This technique is crucial for assessing the stability of the interactions predicted by docking and understanding how the complex behaves in a more realistic, solvated environment. rsc.orgdeakin.edu.au
Following a docking study of a compound like this compound with its target, the resulting complex is placed in a simulated box of water molecules and ions. The forces on every atom are calculated, and Newton's laws of motion are applied to predict their positions and velocities over a short time step. Repeating this process millions of times allows for the simulation of the complex's behavior over nanoseconds or even microseconds.
MD simulations have been successfully applied to study the stability of various pyrrolidine derivatives in the binding sites of their target proteins. nih.gov For example, simulations lasting 100 nanoseconds have been used to confirm that docked pyrrolidine-based Mcl-1 inhibitors remain stably bound within the active site. tandfonline.comnih.gov Key metrics analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the persistence of hydrogen bonds over time. These simulations provide a more rigorous validation of a potential drug candidate's binding mode. researchgate.net
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. arabjchem.org For a compound like this compound, DFT can provide valuable information about its 3D structure, electron distribution, and chemical reactivity.
DFT calculations can determine a molecule's optimized geometry, dipole moment, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy gap between HOMO and LUMO is an indicator of a molecule's chemical reactivity and stability. arabjchem.org These calculations have been applied to various pyrrolidine derivatives to understand their molecular properties. arabjchem.orgacs.org Such studies are essential for rationalizing observed biological activities and for designing molecules with desired electronic characteristics. For instance, understanding the electrostatic potential map of this compound could highlight the regions most likely to participate in electrostatic interactions with a biological target.
Table 2: Key Parameters from Quantum Chemical Calculations of Pyrrolidine Derivatives
| Parameter | Description | Relevance in Pyrrolidine Research |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron; relates to reactivity. arabjchem.org |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron; relates to reactivity. arabjchem.org |
| ΔE (LUMO-HOMO Gap) | Energy difference between LUMO and HOMO | Correlates with chemical stability; a smaller gap suggests higher reactivity. acs.org |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences solubility and the ability to engage in polar interactions with targets. arabjchem.org |
| Electrostatic Potential | 3D map of charge distribution | Visualizes electron-rich and electron-poor regions, predicting sites for interaction. |
Homology Modeling for Uncharacterized Protein Targets
Often, the 3D structure of a protein targeted by a pyrrolidine derivative may not be experimentally determined (e.g., by X-ray crystallography or NMR). In such cases, homology modeling can be used to build a predictive 3D model of the target protein. This method relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures.
The process begins by finding a protein of known structure (the "template") that has a high sequence similarity to the target protein (the "query"). The amino acid sequence of the query is aligned with the template sequence. A 3D model of the query is then constructed by copying the coordinates of the template's backbone and building the side chains of the query's amino acids. The resulting model is then refined through energy minimization to resolve any structural clashes or strains.
Once a reliable homology model is built, it can be used in molecular docking studies to investigate how compounds like this compound might bind. This approach allows for structure-based drug design efforts to proceed even in the absence of an experimentally determined structure for the protein of interest.
In Silico Screening and Virtual Library Design for Pyrrolidine Derivatives
In silico or virtual screening is a powerful computational strategy used to search large databases of chemical compounds for molecules that are likely to bind to a specific drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For pyrrolidine research, virtual screening can be used to identify new derivatives with potential therapeutic activity.
One common method is structure-based virtual screening, where molecular docking is used to "dock" thousands or millions of compounds into the binding site of a target protein. The compounds are then ranked based on their predicted binding scores, and the top-ranking "hits" are selected for further experimental testing.
Another approach involves designing virtual libraries of novel pyrrolidine derivatives. Based on structure-activity relationships (SAR) derived from known active compounds, new virtual molecules can be designed and then evaluated using docking and other computational methods. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build statistical models that correlate chemical structures with biological activity, helping to prioritize the synthesis of the most promising candidates. nih.govnih.gov Studies have successfully used these methods to design and identify novel pyrrolidine-based inhibitors for targets like DPP-IV. nih.govproquest.com
Cheminformatics and Data Mining for Pyrrolidine Chemical Space Exploration
Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. chimia.ch For pyrrolidine research, these tools can be used to explore the "chemical space" of known pyrrolidine-containing molecules. This involves analyzing their structural diversity, physicochemical properties, and biological activities to identify trends and opportunities for new drug design. researchgate.net
By mining large chemical databases, researchers can characterize the properties of existing pyrrolidine derivatives, comparing them to other classes of compounds, such as other natural products or approved drugs. chimia.ch This analysis can reveal which types of structural modifications on the pyrrolidine scaffold are most associated with desirable drug-like properties (e.g., oral bioavailability, low toxicity). For a compound like this compound, cheminformatic analysis can place it within the broader context of known bioactive molecules, suggesting potential biological targets or highlighting novel structural features. This data-driven approach helps guide the design of new libraries of pyrrolidine derivatives that explore novel and promising regions of chemical space. chimia.ch
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
